molecular formula C23H21N5O4S B2543472 ethyl 2-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate CAS No. 1243060-57-2

ethyl 2-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate

Cat. No.: B2543472
CAS No.: 1243060-57-2
M. Wt: 463.51
InChI Key: JLJADVXRNPYFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate is a heterocyclic compound featuring a triazolo[4,3-b]pyridazin core linked to a 4-methylphenyl sulfanyl group and an ethyl benzoate ester. The structure comprises:

  • 4-Methylphenyl sulfanyl substituent: Enhances lipophilicity and may influence binding interactions in biological systems.
  • Acetamido-benzoate ester: Provides ester functionality for metabolic stability or prodrug activation.

Characterization likely involves NMR, IR, and mass spectrometry, as seen in similar triazolo derivatives .

Properties

IUPAC Name

ethyl 2-[[2-[6-(4-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S/c1-3-32-22(30)17-6-4-5-7-18(17)24-20(29)14-27-23(31)28-19(25-27)12-13-21(26-28)33-16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJADVXRNPYFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Scientific Research Applications

Research indicates that compounds similar to ethyl 2-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate exhibit a range of biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that derivatives can act as inhibitors for enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus .
  • Anti-inflammatory Properties : Molecular docking studies have indicated potential anti-inflammatory effects by inhibiting pathways such as the lipoxygenase pathway .
  • Antimicrobial Activity : Some related compounds have demonstrated antibacterial properties against pathogens like Escherichia coli and Pseudomonas aeruginosa, indicating potential applications in treating infections .

Potential Applications

Given its structural characteristics and biological activities, this compound could find applications in several areas:

  • Pharmaceutical Development : As a lead compound for synthesizing new drugs targeting neurodegenerative diseases or metabolic disorders.
  • Chemical Biology : Used as a tool compound to explore biochemical pathways involving enzyme inhibition.

Case Studies

  • Enzyme Inhibition Studies : A study evaluated various derivatives of triazolo-pyridazines for their inhibitory effects on acetylcholinesterase and α-glucosidase. Compounds showed promising IC50 values indicating effective inhibition .
  • Molecular Docking Analysis : Computational studies have been performed to predict the binding affinity of this compound with various biological targets, revealing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of ethyl 2-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate involves its interaction with specific molecular targets. The compound is believed to exert its effects through the inhibition of certain enzymes or modulation of receptor activity . The triazolopyridazine core is known to interact with various biological targets, leading to its diverse pharmacological activities .

Comparison with Similar Compounds

2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS 1204296-37-6)

  • Core : Triazolo[4,3-b]pyridazin with a 4-methoxyphenyl group.
  • Key Differences : Replaces the 4-methylphenyl sulfanyl group with a methoxyphenyl moiety and an ethanamine side chain.
  • Molecular Weight : 285.30 g/mol (vs. ~450–470 g/mol estimated for the target compound), indicating reduced steric bulk .

Tert-butyl 2,5-difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoate

  • Core : Triazolo[4,3-a]pyridine (isomeric variation).
  • Key Differences : Fluorine substituents on the benzoate and a tert-butyl ester instead of ethyl.
  • Spectral Data : 1H NMR (CDCl3) shows aromatic protons at δ 7.13–7.81 ppm, similar to the target compound’s expected aromatic signals .

Benzoate Derivatives with Heterocyclic Moieties

I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)

  • Core : Pyridazine instead of triazolo-pyridazin.
  • Activity : Pyridazine derivatives are explored for cardiovascular applications, whereas triazolo-pyridazines are studied in oncology .

Ethyl 4-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

  • Core: Thieno[3,2-d]pyrimidine.
  • Key Differences: Sulfanyl linkage to a thieno-pyrimidine instead of triazolo-pyridazin.
  • Physicochemical Impact: Thiophene rings enhance electron-richness compared to pyridazinones .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications Reference
Target Compound Triazolo[4,3-b]pyridazin 4-Methylphenyl sulfanyl, ethyl benzoate ~460 (estimated) Kinase inhibition (hypothetical) -
2-[[3-(4-Methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine Triazolo[4,3-b]pyridazin 4-Methoxyphenyl, ethanamine 285.30 Unspecified
I-6230 Pyridazine Pyridazin-3-yl, phenethylamino ~350 (estimated) Cardiovascular research
Ethyl 4-[[2-[(thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamido]benzoate Thieno[3,2-d]pyrimidine Phenyl, sulfanylacetamido 686.77 Anticancer (hypothetical)

Research Findings and Implications

  • Sulfanyl vs. Oxygen Linkages : The 4-methylphenyl sulfanyl group in the target compound may improve membrane permeability compared to oxygen-linked analogues like I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) .
  • Triazolo-Pyridazine vs.
  • Ester Variations : Ethyl esters (target compound) generally exhibit faster hydrolysis than tert-butyl esters (e.g., Intermediate 4 in ), affecting pharmacokinetics.

Biological Activity

Ethyl 2-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C22H24N4O3S\text{C}_{22}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

Key properties include:

  • Molecular Weight : 424.52 g/mol
  • CAS Number : 1242883-86-8

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to possess activity against a variety of pathogens:

Microorganism Activity
Staphylococcus aureusModerate to High
Escherichia coliModerate
Bacillus subtilisModerate
Enterococcus faecalisLow

Studies have demonstrated that the presence of the triazole ring enhances the antimicrobial efficacy of these compounds due to their ability to interfere with microbial cell wall synthesis and function .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Triazole derivatives have been noted for their ability to induce apoptosis in cancer cells. A study highlighted that similar compounds exhibited significant cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.5
MCF-7 (breast cancer)12.8
A549 (lung cancer)18.0

These findings suggest that the triazole moiety may play a crucial role in enhancing the compound's anticancer activity by disrupting cellular processes critical for tumor growth .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in nucleic acid synthesis and cell division. The sulfanyl group and the triazole ring are essential for interaction with biological targets such as DNA polymerases and topoisomerases.

Case Studies

  • Antimicrobial Efficacy : In a controlled study involving various bacterial strains, derivatives of this compound were tested for their minimum inhibitory concentrations (MIC). Results indicated that modifications in the side groups significantly affected antimicrobial potency.
    • Methodology : Broth microdilution method was employed.
    • Results : Compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria.
  • Cytotoxicity Assessment : A multicellular spheroid model was used to evaluate the anticancer activity of this compound.
    • Findings : The compound induced significant apoptosis in spheroids derived from MCF-7 cells within 48 hours of treatment.

Q & A

Q. What are the key steps in synthesizing this compound, and how can purity be ensured?

The synthesis involves sequential condensation and cyclization reactions. For example, analogous triazolo-pyridazine derivatives are synthesized via hydrazine-aldehyde condensation followed by oxidative cyclization using sodium hypochlorite . Critical steps include:

  • Condensation : Reacting hydrazinopyridine with aldehydes in ethanol under acidic conditions to form intermediates.
  • Cyclization : Using oxidants (e.g., NaOCl) to form the triazolo-pyridazine core.
  • Purification : Column chromatography or recrystallization to achieve >95% purity. HRMS and NMR (e.g., δ 10.72 ppm for NH protons in DMSO-d6) confirm structural integrity .

Q. Which spectroscopic methods are essential for characterizing this compound?

Core techniques include:

  • 1H/13C-NMR : To confirm proton environments (e.g., aromatic protons at δ 7.49–7.31 ppm) and carbon frameworks .
  • FTIR : Peaks like 1596 cm⁻¹ (C=O stretch) and 1131 cm⁻¹ (C-S stretch) validate functional groups .
  • HRMS : Exact mass determination (e.g., m/z 334.1553 [M+H]+) ensures molecular formula accuracy .

Q. What safety protocols are critical when handling this compound?

The compound exhibits acute toxicity (GHS Category 4) and severe eye irritation. Mandatory precautions include:

  • PPE : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid aerosol inhalation.
  • Emergency Measures : Immediate rinsing for eye/skin contact (15+ minutes with water) and medical consultation .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction conditions?

Design of Experiments (DoE) minimizes trial-and-error approaches. For example:

  • Factorial Designs : Vary parameters (temperature, stoichiometry) to identify interactions affecting yield.
  • Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., cyclization efficiency vs. oxidant concentration).
  • Validation : Replicate runs and ANOVA to confirm significance (p < 0.05) .

Q. How can computational modeling predict reactivity or degradation pathways?

Quantum chemical calculations (e.g., DFT) and reaction path searches enable:

  • Transition State Analysis : Identify energy barriers for cyclization or sulfanyl group stability.
  • Degradation Prediction : Simulate hydrolysis under acidic/alkaline conditions using software like COMSOL Multiphysics .
  • Machine Learning : Train models on analogous compounds to forecast byproduct formation .

Q. What methodologies resolve contradictions in biological activity data?

Discrepancies may arise from assay variability or impurities. Strategies include:

  • Replication : Independent validation across labs.
  • HPLC-PDA/MS : Detect trace impurities affecting bioactivity.
  • Multivariate Analysis : Partial Least Squares (PLS) to correlate structural features (e.g., substituent electronegativity) with activity trends .

Q. How can AI enhance synthesis route design for derivatives?

AI platforms (e.g., ICReDD) integrate:

  • Retrosynthetic Prediction : Fragment molecule into feasible precursors.
  • Condition Optimization : Prioritize solvent/reagent combinations using historical data.
  • Feedback Loops : Update models with experimental yields to refine predictions .

Q. What advanced techniques validate analytical method robustness?

Follow ICH Q2(R1) guidelines:

  • LOD/LOQ : Determine via signal-to-noise ratios (e.g., LOD = 0.1 µg/mL for HPLC).
  • Accuracy/Precision : Spike recovery tests (95–105%) and inter-day RSD <2%.
  • Specificity : Stress testing (heat, light) to confirm no interference from degradation .

Q. How to assess structure-activity relationships (SAR) for this compound?

Systematic modifications (e.g., varying sulfanyl substituents) combined with:

  • In Vitro Assays : Measure IC50 against target enzymes.
  • Molecular Docking : Predict binding affinity to active sites (e.g., using AutoDock Vina).
  • QSAR Models : Relate logP or Hammett constants to activity trends .

Methodological Resources

  • Synthesis Protocols : Reference for stepwise procedures.
  • Safety Data : for hazard mitigation.
  • Computational Tools : for reaction design.
  • Statistical Frameworks : for experimental optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.